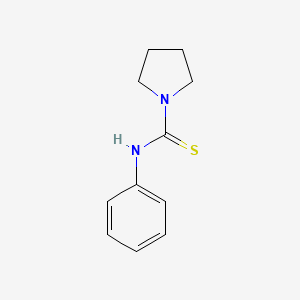

N-phenylpyrrolidine-1-carbothioamide

描述

CL-69975: 6-aminoindanone , is a chemical compound with the molecular formula C9H9NO . It is a solid compound with significant applications in various fields of scientific research and industry .

准备方法

合成路线和反应条件: 6-氨基茚满酮的合成通常涉及在受控条件下对合适前体的环化反应。 一种常见的方法包括在催化剂存在下使苯胺衍生物与环己酮反应以形成茚满酮结构 .

工业生产方法: 在工业环境中,6-氨基茚满酮的生产可能涉及使用类似合成路线的大规模间歇反应。 该工艺针对产率和纯度进行了优化,通常采用制备型液相色谱等先进技术进行纯化 .

化学反应分析

反应类型: 6-氨基茚满酮会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的酮或醌。

还原: 还原反应可以将其转化为胺或醇。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会生成醌,而还原可能会生成胺 .

科学研究应用

Antimicrobial Properties

N-phenylpyrrolidine-1-carbothioamide has demonstrated promising antimicrobial activity against various pathogens. Studies have shown that compounds with thioamide groups often exhibit enhanced interactions with biological targets, which may contribute to their effectiveness as antimicrobial agents. The compound's ability to form hydrogen bonds increases its binding affinity to proteins, potentially leading to novel drug designs .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. The thioamide group is believed to play a crucial role in enhancing its interaction with cellular targets, making it a candidate for further pharmacological studies aimed at cancer treatment .

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex organic molecules. It has been utilized in various synthetic routes, including photoredox reactions where it acts as a substrate to create highly reactive radicals.

Microwave-Assisted Synthesis

The compound has also been employed in microwave-assisted synthesis techniques, leading to the development of novel antitumor and antimicrobial derivatives. This method allows for efficient and rapid synthesis, yielding high purity products with significant biological activity.

Case Study: Photoredox Reactions

In a study involving photoredox α-aminoarylation reactions, this compound was introduced into the reaction mixture alongside an iridium catalyst. The results highlighted the formation of reactive intermediates that could be harnessed for further chemical transformations, showcasing the compound's utility in advanced synthetic methodologies .

| Study Type | Application | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial | Antimicrobial Activity | In vitro testing against pathogens | Significant inhibition observed |

| Anticancer | Cytotoxicity | Testing on cancer cell lines | Notable reduction in cell viability |

| Organic Synthesis | Photoredox Reactions | Iridium-catalyzed reactions | Formation of new radical intermediates |

作用机制

6-氨基茚满酮的作用机制涉及它与特定分子靶标的相互作用。 它可以充当酶抑制剂,与活性位点结合并阻止底物相互作用。 此外,它可能会与受体相互作用,调节其活性并影响细胞途径 .

相似化合物的比较

类似化合物:

6-氨基茚满酮: 与其他茚满酮衍生物相似,例如 和 。

独特性: 6-氨基茚满酮的独特结构允许与生物靶标发生特定相互作用,使其与其他类似化合物区分开来。 它在化学反应和应用中的多功能性进一步突出了其在研究和工业中的重要性 .

生物活性

N-phenylpyrrolidine-1-carbothioamide (C11H14N2S) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 1-isothiocyanatobenzene with pyrrolidine. The resulting compound features a thioamide functional group, which is known for its diverse biological activities. The crystal structure of the compound reveals significant intermolecular interactions that contribute to its stability and reactivity .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study investigating various pyrrolidine derivatives found that compounds with thioamide functionalities exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 7.8 to 62.5 µg/mL, indicating a potent effect compared to standard antibiotics like oxytetracycline .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strains Tested |

|---|---|---|---|

| 1 | 15.6 | 31.25 | Staphylococcus aureus |

| 2 | 31.25 | 62.5 | Escherichia coli |

| 3 | 62.5 | 125 | Pseudomonas aeruginosa |

Antitumor Activity

The antitumor potential of this compound has also been explored, particularly in relation to its cytotoxic effects on various cancer cell lines. A study reported that derivatives of pyrrolidinones demonstrated significant cytotoxicity against human breast carcinoma cells, with IC50 values indicating effective inhibition of cell proliferation .

Table 2: Cytotoxicity Data for this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 (Breast Cancer) | 10 |

| B | HeLa (Cervical Cancer) | 15 |

| C | A549 (Lung Cancer) | 20 |

The biological activity of this compound is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The thioamide group may facilitate these interactions through hydrogen bonding and coordination, enhancing the compound's efficacy against microbial and cancerous cells .

Case Studies

In a notable case study, researchers synthesized a series of thioamide derivatives based on the pyrrolidine scaffold and evaluated their biological activities. The results indicated that modifications in the phenyl ring significantly influenced both antimicrobial and antitumor activities, suggesting that structure-activity relationships play a crucial role in the design of effective therapeutic agents .

属性

IUPAC Name |

N-phenylpyrrolidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFGHBFTQNIGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940269 | |

| Record name | N-Phenylpyrrolidine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18792-49-9 | |

| Record name | NSC124002 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenylpyrrolidine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(N-PHENYLTHIOCARBAMOYL)PYRROLIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。